Tetrangomycin
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Overview
Description
Tetrangomycin is an angucycline antibiotic isolated from the terrestrial bacterium Streptomyces sp. CAH29 . It is known for its potent antibacterial, antifungal, and antioxidant activities . The compound has shown significant inhibitory effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Candida albicans .
Preparation Methods
Tetrangomycin is typically isolated from the fermentation broth of Streptomyces species . The process involves culturing the bacteria, followed by extraction and purification of the compound using techniques such as solvent extraction and chromatography . The synthetic routes for this compound involve complex organic synthesis, including the use of polyketide synthase (PKS) pathways .
Chemical Reactions Analysis
Tetrangomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include hydroxylated and methylated derivatives of this compound .
Scientific Research Applications
Tetrangomycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polyketide biosynthesis . In biology, it serves as a potent antimicrobial agent against various pathogens . In medicine, this compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been studied for its immunosuppressive properties, making it a potential candidate for treating autoimmune diseases .
Mechanism of Action
The mechanism of action of tetrangomycin involves its interaction with bacterial enzymes and cellular pathways . It inhibits the dehydrosqualene synthase (CrtM) enzyme in methicillin-resistant Staphylococcus aureus, leading to the disruption of bacterial cell wall synthesis . This compound also exhibits antioxidant activity by scavenging free radicals through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms .
Comparison with Similar Compounds
Tetrangomycin belongs to the angucycline group of antibiotics, which includes other compounds such as moromycin A and moromycin B . Compared to these similar compounds, this compound exhibits unique properties such as higher potency against MRSA and significant antioxidant activity . Its unique chemical structure, characterized by hydroxy and methyl groups, contributes to its distinct biological activities .
Properties
CAS No. |
7351-08-8 |
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Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3 |
InChI Key |
UGEKKXLEYACFTD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Synonyms |
tetrangomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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